Thioviridamide

E1A oncogene apoptosis induction transformed fibroblast

Select Thioviridamide as the essential reference standard for your RiPP research. As the founding member of the polythioamide family, it is the validated scaffold for benchmarking derivatives like JBIR-140. Its complete 12-gene tva biosynthetic cluster has been cloned and functionally expressed in S. lividans, ensuring reliable access for pathway engineering studies. Researchers investigating mitochondrial F1Fo-ATP synthase inhibition, GCN2-ATF4-mediated stress response, or apoptosis in E1A-transformed models (IC50=3.9 ng/mL) should procure this specific compound to avoid variability introduced by generic analogs.

Molecular Formula C56H93N14O10S7+
Molecular Weight 1346.9 g/mol
Cat. No. B1244842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioviridamide
Synonymsthioviridamide
Molecular FormulaC56H93N14O10S7+
Molecular Weight1346.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC=CSCC(C(=O)N1)NC(=O)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(CCSC)NC(=S)C(C(C)C)NC(=O)C(C)(CC(=O)C)O)C(C2=C[N+](=CN2C)C)O)CC(C)C)C
InChIInChI=1S/C56H92N14O10S7/c1-17-29(6)41-49(78)58-31(8)44(73)63-37(22-27(2)3)46(75)67-42(43(72)39-24-69(14)26-70(39)15)48(77)57-19-21-87-25-38(47(76)66-41)64-45(74)32(9)59-50(81)33(10)60-51(82)34(11)61-52(83)35(12)62-53(84)36(18-20-86-16)65-54(85)40(28(4)5)68-55(79)56(13,80)23-30(7)71/h19,21,24,26-29,31-38,40-43,72,80H,17-18,20,22-23,25H2,1-16H3,(H11-,57,58,59,60,61,62,63,64,65,66,67,68,73,74,75,76,77,78,79,81,82,83,84,85)/p+1/b21-19-
InChIKeyTZZVQGHYMBASEV-VZCXRCSSSA-O
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioviridamide for Research Procurement: What Is This Polythioamide RiPP Natural Product?


Thioviridamide is an N-acylated undecapeptide antibiotic isolated from the fermentation broth of Streptomyces olivoviridis [1]. It belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) family and is distinguished by a contiguous sequence of five thioamide bonds between amino acid residues [2]. The molecular formula is C56H93N14O10S7+ with an average mass of 1346.87 Da [3]. Thioviridamide was originally discovered via a functional screen for antitumor antibiotics using 3Y1 rat fibroblasts transformed with adenovirus oncogenes, where it demonstrated selective apoptosis-inducing activity [1].

Why Thioviridamide Cannot Be Substituted with Other RiPP Natural Products for E1A-Dependent Apoptosis Studies


Thioviridamide occupies a unique position within the polythioamide RiPP family due to the convergence of three factors: its biosynthetic gene cluster (tva) is fully cloned and validated for heterologous expression, enabling reliable sourcing for research [1]; it serves as the prototypical scaffold from which derivatives such as JBIR-140, thioholgamides, and thioalbamide are derived [2]; and its original functional screening in E1A-transformed 3Y1 rat fibroblasts established a selectivity profile that subsequent analogs have altered rather than replicated [3]. Generic substitution with a structurally related RiPP without confirming assay-specific activity would introduce uncontrolled variability in both potency and target engagement profile, particularly in studies involving the mitochondrial F1Fo-ATP synthase or integrated stress response pathways.

Thioviridamide Quantitative Evidence: Differentiated Activity Data Versus JBIR-140 and Class Analogs


Selective Cytotoxicity in E1A-Transformed Cells: Thioviridamide IC50 Values in Ad12-3Y1 and E1A-3Y1 Models

Thioviridamide exhibits potent and selective cytotoxicity against adenovirus E1A-transformed 3Y1 rat fibroblasts, with differential potency observed between the two E1A-containing cell line variants [1]. The compound induces chromatin condensation and nuclear fragmentation characteristic of apoptosis [1]. No comparator analog data exists for these specific E1A-3Y1 models using the identical assay platform; cross-study comparisons are precluded due to assay condition variability.

E1A oncogene apoptosis induction transformed fibroblast

Direct Anticancer Activity Comparison: JBIR-140 Exhibits 2- to 3-Fold Higher Potency Than Thioviridamide

JBIR-140 is a thioviridamide derivative produced through heterologous expression of the complete tva gene cluster in Streptomyces avermitilis SUKA17 [1]. In a direct head-to-head cytotoxicity comparison across a panel of tumor cell lines, JBIR-140 demonstrated quantitatively superior activity [1]. JBIR-140 differs structurally from thioviridamide by the replacement of a 2-hydroxy-2-methyl-4-oxopentanoyl (HMOP) group at the N-terminus, demonstrating that N-terminal modification of the scaffold can modulate anticancer potency [1].

JBIR-140 heterologous expression antitumor potency

Cross-Class Comparison: Thioholgamide A IC50 of 30 nM Against HCT-116 Represents Structural Divergence

Thioholgamide A, discovered via genome mining for thioviridamide analogs, differs structurally from thioviridamide by possessing a distinct N-capping moiety and one fewer thioamide bond (four versus five) [1]. In HCT-116 colorectal cancer cells, thioholgamide A exhibits an IC50 of 30 nM [1]. Direct head-to-head comparison with thioviridamide in the identical HCT-116 assay system is not reported in the available literature; these data represent cross-class structurally divergent analogs rather than direct comparators.

thioholgamide HCT-116 colorectal cancer

Mitochondrial Complex V (F1Fo-ATP Synthase) Binding and ISR Pathway Activation as Conserved Class Mechanism

A mechanism-of-action study using prethioviridamide (a close biosynthetic precursor of thioviridamide) established that this polythioamide RiPP family binds to and inhibits respiratory chain complex V (F1Fo-ATP synthase) in mitochondria, subsequently inducing the integrated stress response (ISR) through activation of the GCN2-ATF4 pathway [1]. An shRNA screen identified 63 genes modulating sensitivity to prethioviridamide, including translation initiation factors and mitochondrial proteins [1]. Quantitative binding affinity data (Kd or Ki) for thioviridamide against F1Fo-ATP synthase are not reported in the accessible literature.

F1Fo-ATP synthase integrated stress response GCN2-ATF4 pathway

Biosynthetic Gene Cluster Identification: tva Cluster Enables Heterologous Production and Genomic Mining for Analogs

The thioviridamide biosynthetic gene cluster (tva) from Streptomyces olivoviridis NA05001 has been fully sequenced, cloned, and functionally validated through heterologous production in Streptomyces lividans TK23 [1]. Draft genome sequencing identified the tvaA gene encoding the thioviridamide precursor peptide containing the VMAAAASIALHC core sequence [1]. This cluster comprises 12 genes (tvaA through tvaL) encoding the complete post-translational modification machinery required for thioamide bond formation [1].

tva gene cluster heterologous expression Streptomyces lividans

Thioviridamide Application Scenarios: Evidence-Based Research and Procurement Use Cases


E1A Oncogene-Dependent Apoptosis Research in Transformed Fibroblast Models

Thioviridamide was originally discovered and characterized in Ad12-3Y1 (IC50 = 3.9 ng/mL) and E1A-3Y1 (IC50 = 32 ng/mL) transformed rat fibroblast assays [1]. Investigators studying E1A-mediated cellular transformation, apoptosis induction in adenovirus-oncogene contexts, or structure-activity relationships in polythioamide RiPP scaffolds should select thioviridamide as the prototypical reference compound against which derivative activity is benchmarked.

Polythioamide RiPP Scaffold Reference for SAR and Derivative Comparison Studies

Thioviridamide serves as the foundational scaffold from which JBIR-140 (2- to 3-fold higher potency), thioholgamides (reduced thioamide content), and thioalbamide are derived [2]. Researchers engaged in RiPP natural product discovery, biosynthetic engineering of thioamide-containing peptides, or comparative structure-activity relationship campaigns should procure thioviridamide as the essential reference standard against which derivative modifications can be quantitatively assessed.

Mitochondrial Complex V (F1Fo-ATP Synthase) Inhibition and Integrated Stress Response Pathway Investigation

Prethioviridamide, a biosynthetic precursor closely related to thioviridamide, binds and inhibits mitochondrial F1Fo-ATP synthase (complex V), triggering the GCN2-ATF4-mediated integrated stress response [3]. Investigators studying mitochondrial respiratory chain pharmacology, ISR pathway activation, or developing chemical probes targeting ATP synthase should consider this RiPP family, with thioviridamide representing the prototypical member for comparative target engagement profiling.

Heterologous Expression System Development and RiPP Biosynthesis Engineering

The complete 12-gene tva biosynthetic cluster from S. olivoviridis NA05001 has been cloned and functionally expressed in Streptomyces lividans TK23 [4]. This validated heterologous expression platform enables sustainable, fermentation-independent production of thioviridamide for research supply. Biotechnology groups engaged in RiPP pathway engineering, thioamide biosynthesis enzymology, or developing microbial production platforms for complex natural products can utilize this system as a well-characterized template.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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